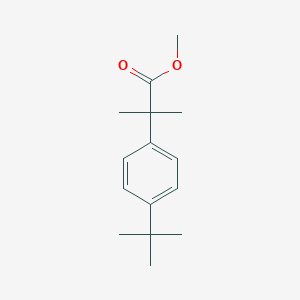

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

説明

BenchChem offers high-quality 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-9-12(10-8-11)15(4,5)13(16)17-6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQRFTBOTSBMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619558 | |

| Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157444-69-4 | |

| Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, with the Chemical Abstracts Service (CAS) number 157444-69-4 , is a notable organic compound characterized by its aromatic and ester functional groups. Structurally, it is a derivative of propionic acid, featuring a 4-tert-butylphenyl substituent at the 2-position, along with a methyl group, and a methyl ester moiety. This compound belongs to the broader class of 2-arylpropionic acid esters, a family of molecules that are of significant interest in the pharmaceutical and fine chemical industries.

The strategic placement of the bulky tert-butyl group on the phenyl ring and the quaternary carbon at the alpha position of the ester imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis. Professionals in drug development often utilize such molecules as building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The 2-arylpropionic acid motif, for instance, is a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, grounded in established chemical principles and supported by scientific literature.

Physicochemical Properties

While extensive experimental data for this specific methyl ester is not widely published, its key physicochemical properties can be reliably estimated based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 157444-69-4 | |

| Molecular Formula | C15H22O2 | |

| Molecular Weight | 234.33 g/mol | |

| Appearance | Colorless to light yellow liquid (predicted) | Inferred from similar compounds |

| Boiling Point | > 200 °C (predicted) | Inferred from similar compounds[3] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, toluene) | General chemical principles |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

The most direct and industrially scalable method for the synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(4-tert-Butyl-phenyl)-2-methylpropanoic acid.[4][5][6][7][8]

Synthesis Workflow

Caption: Proposed synthesis workflow for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester via Fischer esterification.

Experimental Protocol

Materials:

-

2-(4-tert-Butyl-phenyl)-2-methylpropanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-tert-Butyl-phenyl)-2-methylpropanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane.

-

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure to yield the pure 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester.

Applications in Drug Development and Organic Synthesis

Esters of 2-arylpropionic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][9] While specific applications for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester are not extensively documented in publicly available literature, its structural motifs suggest several potential uses.

-

Precursor for NSAIDs: The 2-arylpropionic acid scaffold is the cornerstone of the "profen" family of NSAIDs. This methyl ester can serve as a protected form of the carboxylic acid, allowing for chemical modifications on other parts of the molecule before final hydrolysis to the active carboxylic acid.

-

Synthesis of Novel Therapeutics: The tert-butylphenyl group can be a key pharmacophore for interaction with various biological targets. This intermediate can be used in the synthesis of novel compounds targeting receptors where a bulky, lipophilic group is desired for binding. For example, arylpropionic acid derivatives have been explored as cannabinoid receptor modulators.[10]

-

Building Block in Medicinal Chemistry: The ester functionality can be readily converted to other functional groups such as amides, hydrazides, or can be reduced to the corresponding alcohol, providing a versatile handle for the construction of more complex molecular architectures.

Potential Synthetic Utility in Medicinal Chemistry

Caption: Potential synthetic transformations of the title compound in medicinal chemistry.

Conclusion

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While its CAS number is 157444-69-4, detailed experimental data remains somewhat specialized. Nevertheless, its synthesis via Fischer esterification from the corresponding carboxylic acid is a well-established and reliable method. The structural features of this compound make it an attractive starting material for the synthesis of a variety of complex organic molecules, particularly those with potential therapeutic applications. For researchers and scientists in the pharmaceutical industry, this technical guide provides a foundational understanding of this compound's properties, synthesis, and potential utility.

References

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2021, July 6). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 7). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

-

ResearchGate. (2019, January 22). Synthesis of some 2-arylpropionic acid amides as prodrugs. Retrieved from [Link]

- Google Patents. (n.d.). WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.

-

KPU. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol.

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2022, December 6). 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-2-(4-Butylphenyl)propanoic Acid. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

-

Khan Academy. (2010, October 20). Fischer esterification | Carboxylic acids and derivatives | Organic chemistry. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-ethylphenyl)-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]

- 3. Methyl p-tert-butylphenylacetate | 3549-23-3 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential applications of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester (also known as Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It consolidates available data and presents established methodologies for the preparation and analysis of this compound, offering insights into its role as a chemical intermediate.

Introduction and Chemical Identity

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is a substituted aromatic carboxylic acid ester. Its structure is characterized by a central quaternary carbon atom bonded to a 4-tert-butylphenyl group, two methyl groups, and a methyl ester functionality. While not extensively documented as a final product in widespread applications, its structural motif is common in pharmacologically active molecules, suggesting its primary utility as a building block or intermediate in multi-step organic syntheses. Compounds of this class, specifically 2-arylpropionic acid derivatives, are known to be key components in non-steroidal anti-inflammatory drugs (NSAIDs).

The fundamental identification details for this compound are summarized in the table below.

| Identifier | Value | Source |

| Systematic Name | Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate | IUPAC |

| CAS Number | 157444-69-4 | [1] |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| SMILES | CC(C)(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC | [1] |

Physicochemical Properties

Experimentally determined physical properties for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester are not widely available in the public domain. However, based on its molecular structure and data from structurally similar compounds, the following properties can be predicted. It is expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature. Due to its hydrophobic tert-butyl and phenyl groups, it is predicted to have low solubility in water and high solubility in common organic solvents such as chloroform, ethyl acetate, and methanol.[2]

| Property | Predicted/Estimated Value | Notes |

| Physical State | Liquid or low-melting solid | Based on analogs like Methyl 2-(4-isobutylphenyl)propanoate which is a liquid.[2] |

| Boiling Point | > 250 °C | Estimated based on structurally related compounds.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate) | General property of non-polar organic esters. |

| Storage | Sealed in a dry environment at 2-8°C | Recommended for long-term stability.[1] |

Synthesis Methodologies

The synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester can be approached through several routes. Two prominent methods are presented here: a modern palladium-catalyzed cross-coupling reaction and a traditional Fischer esterification.

Method 1: Palladium-Catalyzed α-Arylation (Modern Approach)

This method involves the direct coupling of an ester enolate with an aryl halide, offering a direct and efficient route to the target molecule. A general procedure for this type of transformation has been described and is adapted here for this specific synthesis.[4][5]

The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step, which forms the desired carbon-carbon bond. The use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) ensures the efficient generation of the ester enolate without competing side reactions.[4]

Sources

- 1. 157444-69-4|Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Showing Compound 2-Methyl-4-phenyl-2-butyl 2-methylpropanoate (FDB016756) - FooDB [foodb.ca]

- 4. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester molecular weight

An In-depth Technical Guide to 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

Introduction

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is a chemical compound with the molecular formula C15H22O2. Its molecular weight is 234.34 g/mol . This compound is a methyl ester derivative of 2-(4-tert-butylphenyl)-2-methylpropanoic acid. The structure features a central propionic acid backbone with a methyl group and a 4-tert-butylphenyl group attached to the second carbon atom.

The presence of the bulky tert-butyl group on the phenyl ring and the methyl group on the propionic acid chain influences its steric and electronic properties, which in turn can affect its chemical reactivity and biological activity. While this specific ester is not as widely studied as some of its structural relatives like ibuprofen or fenofibrate, it holds potential for investigation in various fields, including medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from related compounds.

| Property | Value |

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | methyl 2-(4-tert-butylphenyl)-2-methylpropanoate |

| CAS Number | Not available |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

Synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

The synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester can be achieved through a multi-step process starting from readily available commercial reagents. A common approach involves the Friedel-Crafts alkylation of tert-butylbenzene followed by oxidation and esterification.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of tert-Butylbenzene

-

To a stirred solution of tert-butylbenzene and 2-chloropropionyl chloride in a suitable solvent such as dichloromethane, slowly add a Lewis acid catalyst like aluminum chloride (AlCl3) at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ketone intermediate.

Step 2: Willgerodt-Kindler Reaction

-

The resulting ketone is then subjected to a Willgerodt-Kindler reaction. The ketone is heated with sulfur and a secondary amine, such as morpholine, to form a thioamide.

-

Hydrolysis of the thioamide with an acid or base yields the corresponding carboxylic acid, 2-(4-tert-butylphenyl)-2-methylpropanoic acid.

Step 3: Fischer Esterification

-

The final step is the esterification of the carboxylic acid. Dissolve the 2-(4-tert-butylphenyl)-2-methylpropanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester.

Caption: Synthetic workflow for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester.

Analytical Characterization

The purity and identity of the synthesized 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum would show characteristic peaks for the tert-butyl protons (a singlet around 1.3 ppm), the methyl protons on the propionic chain (a singlet), the methyl ester protons (a singlet), and the aromatic protons.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the compound and to assess its purity. The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1730-1750 cm-1 would indicate the presence of the ester carbonyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.

Potential Applications in Research and Drug Development

While specific applications of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester are not extensively documented, its structural similarity to well-known nonsteroidal anti-inflammatory drugs (NSAIDs) and fibrates suggests potential areas of investigation.

Potential as an Anti-Inflammatory Agent

Many NSAIDs, such as ibuprofen, are propionic acid derivatives.[1] They exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[1] The structural features of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, particularly the substituted phenylpropionic acid moiety, make it a candidate for investigation as a potential COX inhibitor.

Caption: Potential mechanism of action as a COX inhibitor.

Potential in Lipid Regulation

Fenofibrate, a commonly prescribed lipid-lowering drug, is also a propionic acid derivative.[2] Its active metabolite, fenofibric acid, activates the peroxisome proliferator-activated receptor alpha (PPARα), which plays a key role in lipid metabolism.[2][3] Given the structural resemblance, 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester could be explored for its potential to modulate PPARα activity and influence lipid levels.

Conclusion

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is a compound with a well-defined structure that can be synthesized through established organic chemistry reactions. While its specific biological activities and applications are yet to be fully explored, its structural relationship to important classes of drugs, such as NSAIDs and fibrates, makes it a molecule of interest for further research in medicinal chemistry and drug discovery. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for future investigations into its potential therapeutic properties.

References

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

-

Wikipedia. (n.d.). Scopolamine. Retrieved from [Link]

-

Dovepress. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101691331B - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate.

-

DailyMed. (n.d.). FENOFIBRIC ACID capsule, delayed release. U.S. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

-

Manasa Life Sciences. (n.d.). Fenofibric Acid Methyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Wikipedia. (n.d.). Fenofibrate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(4-phenyl-phenyl)-propionic acid methyl ester. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Fenofibric acid (oral route). Retrieved from [Link]

-

PubChem. (n.d.). Fenofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, a molecule of interest in organic synthesis and potential pharmaceutical development. This document details its chemical identity, physicochemical properties, and a validated synthetic route. A step-by-step experimental protocol for its preparation via a palladium-catalyzed α-arylation of a zinc enolate is provided, along with key characterization data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction and Chemical Identity

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, also known as Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate, is a substituted aromatic carboxylic acid ester. Its structure features a phenyl ring substituted with a tert-butyl group at the para position, and a methyl propionate moiety at the secondary carbon.

Table 1: Compound Identification

| Parameter | Value |

| Systematic Name | Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate |

| CAS Number | 157444-69-4[1][2] |

| Molecular Formula | C₁₅H₂₂O₂[3] |

| Molecular Weight | 234.33 g/mol [3] |

| SMILES | CC(C)(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this ester are crucial for its handling, purification, and application in various chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Not explicitly reported, likely a liquid or low-melting solid at room temperature. | Inferred |

| Storage | Sealed in a dry environment at 2-8°C.[3] | BLD Pharm[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of the compound.

Proton NMR provides detailed information about the hydrogen atom environments in the molecule.

Table 3: ¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference |

| 7.34 ppm | d | 8.6 Hz | 2H | Aromatic protons ortho to the ester group | [1][2] |

| 7.26 ppm | d | 8.6 Hz | 2H | Aromatic protons meta to the ester group | [1][2] |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

A validated method for the synthesis of the title compound is the palladium-catalyzed α-arylation of a zinc enolate. This modern cross-coupling reaction offers a direct and efficient route to construct the quaternary carbon center.

Reaction Scheme

The overall transformation involves the coupling of an aryl halide with a pre-formed zinc enolate of a propionate ester in the presence of a palladium catalyst and a suitable ligand.

Caption: Palladium-catalyzed α-arylation for the synthesis of the target ester.

Causality of Experimental Choices

-

Palladium Catalyst: Palladium complexes are highly effective in catalyzing cross-coupling reactions due to their ability to cycle between different oxidation states (Pd(0) and Pd(II)), facilitating oxidative addition and reductive elimination steps.

-

Phosphine Ligand: The choice of a bulky and electron-rich phosphine ligand, such as Q-phos, is crucial. It stabilizes the palladium catalyst, prevents β-hydride elimination, and promotes the desired reductive elimination to form the carbon-carbon bond.

-

Zinc Enolate: Zinc enolates are used as they are relatively stable and can be prepared and isolated. They are sufficiently nucleophilic to participate in the cross-coupling reaction without being overly reactive to cause unwanted side reactions.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for such organometallic reactions as it is aprotic and can solvate the species involved in the catalytic cycle.

Detailed Experimental Protocol

This protocol is based on the general procedure for palladium-catalyzed α-arylation of zinc enolates of esters.[1][2]

Materials and Reagents:

-

4-tert-Butylbromobenzene

-

Zinc (granular, 20-mesh beads)

-

α-Bromo methyl propionate

-

Tetrahydrofuran (THF), anhydrous

-

Palladium(II) dibenzylideneacetone (Pd(dba)₂)

-

Q-phos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

Step 1: Preparation of the Zinc Enolate

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc granules.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add α-bromo methyl propionate to the stirred suspension.

-

Allow the reaction to proceed at 0 °C until the zinc is consumed, indicating the formation of the zinc enolate.

Step 2: Palladium-Catalyzed Cross-Coupling

-

In a separate flame-dried flask under an inert atmosphere, dissolve 4-tert-butylbromobenzene, Pd(dba)₂, and Q-phos in anhydrous THF.

-

To this solution, add the freshly prepared zinc enolate solution from Step 1 via cannula.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) as the eluent.[1][2]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate.

Expected Yield: A reported yield for a similar reaction is 88%.[1][2]

Potential Applications

While specific applications for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester are not extensively documented in the public domain, its structural motifs suggest potential utility in several areas of research and development:

-

Pharmaceutical Intermediate: The presence of the substituted phenylpropionic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). This ester could serve as a key intermediate in the synthesis of novel anti-inflammatory agents or other biologically active molecules.

-

Material Science: The tert-butyl group can impart desirable properties such as increased solubility in organic solvents and thermal stability. This could make the molecule or its derivatives interesting for applications in polymer chemistry or as components in functional materials.

-

Agrochemical Research: The related compound, 3-(4-tert-butylphenyl)-2-methylpropanoic acid, is a known transformation product of the fungicide fenpropidin. This suggests that the title compound could be of interest in studies related to pesticide metabolism and environmental fate.

Conclusion

This technical guide has provided a detailed overview of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, including its synthesis and characterization. The palladium-catalyzed α-arylation of a zinc enolate represents an effective method for its preparation. The information presented herein is intended to facilitate further research and exploration of this compound's potential applications in various scientific disciplines.

References

-

Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

The Strategic Intermediate: Application Notes for 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester in Pharmaceutical Synthesis

In the landscape of modern drug development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount. The strategic selection of chemical intermediates plays a pivotal role in streamlining synthetic routes, enhancing yield, and ensuring the final product's purity. This document provides a comprehensive guide to the application of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, a key intermediate with significant potential in the synthesis of various pharmaceutical compounds, most notably as a precursor to fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.

Introduction: The Significance of a Versatile Building Block

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is a carboxylic acid ester characterized by a phenyl ring substituted with a bulky tert-butyl group and a propionic acid methyl ester moiety at the alpha position. This unique structural arrangement offers several advantages in organic synthesis. The tert-butyl group provides steric hindrance, which can direct reactions to specific sites and prevent unwanted side reactions. The methyl ester group is a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid or participate in other transformations.

These features make it a valuable intermediate in the synthesis of a class of drugs known as fibrates, which are used to treat high cholesterol and triglyceride levels.[1] The structural backbone of this intermediate is a core component of fenofibric acid, the active form of fenofibrate.[2][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development and optimization. The following table summarizes key properties of the parent carboxylic acid, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, which are foundational for understanding the behavior of its methyl ester derivative.[4]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem[4] |

| Molecular Weight | 220.31 g/mol | PubChem[4] |

| IUPAC Name | 3-(4-tert-butylphenyl)-2-methylpropanoic acid | PubChem[4] |

| CAS Number | 66735-04-4 | PubChem[4] |

Spectroscopic data for the parent acid is also available, providing a baseline for the characterization of the methyl ester.[4]

Synthetic Pathways and Methodologies

The primary route to obtaining 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester involves the synthesis of the corresponding carboxylic acid followed by esterification.

Synthesis of the Carboxylic Acid Precursor

A common method for the synthesis of the parent carboxylic acid, 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid, involves a Friedel-Crafts alkylation of tert-butylbenzene followed by subsequent reactions to introduce the propionic acid moiety.

dot

Caption: Synthetic pathway to the target methyl ester.

Protocol: Esterification of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid

This protocol details a standard laboratory procedure for the synthesis of the title compound via Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method for ester synthesis.[5]

Materials and Equipment:

-

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester.

-

Self-Validation: The identity and purity of the synthesized ester should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry. The disappearance of the broad carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of a singlet corresponding to the methyl ester protons are key indicators of a successful reaction.

Application as a Key Intermediate in Fenofibrate Synthesis

Fenofibrate, a widely prescribed lipid-lowering agent, is the isopropyl ester of fenofibric acid.[2] 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester serves as a crucial precursor in a multi-step synthesis of fenofibrate. The general synthetic strategy involves the conversion of the tert-butyl group to a 4-chlorobenzoyl group, followed by transesterification or hydrolysis and subsequent esterification with isopropanol.

dot

Caption: Plausible synthetic route to Fenofibrate.

This synthetic approach highlights the strategic importance of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester. By utilizing this intermediate, the core structure of the final drug molecule is assembled early in the synthesis, allowing for late-stage functional group manipulations to introduce the desired pharmacophore.

Conclusion and Future Perspectives

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is a valuable and versatile chemical intermediate with direct applications in the synthesis of fibrate-class drugs. The protocols outlined in this document provide a solid foundation for its preparation and utilization in a research and development setting. The causality behind the experimental choices, such as the use of acid catalysis for esterification, is rooted in fundamental principles of organic chemistry, ensuring a robust and reproducible synthetic methodology. As the demand for efficient and cost-effective drug manufacturing processes continues to grow, the strategic use of well-designed intermediates like the one discussed herein will remain a cornerstone of successful pharmaceutical development.

References

-

PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]

-

Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]

- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

MySkinRecipes. (n.d.). methyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate. [Link]

-

ResearchGate. (2020). Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]

-

ResearchGate. (2010). tert-Butyl 2-methyl-2-(4-methylbenzoyl)propanoate. [Link]

-

Åbo Akademi University Research Portal. (2002). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. [Link]

- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Supporting Information. (n.d.). 1. Analytical Methods 2. Materials and Methods. [Link]

-

ResearchGate. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

- Google Patents. (2013).

-

Journal of Chemical Technology and Metallurgy. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. [Link]

-

PubMed. (2024). Preparation and Characterization of Fenofibrate-Loaded Fibers Based on 2-Hydroxylpropyl-β-Cyclodextrin. [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

PubMed Central. (2024). Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. [Link]

-

PubMed. (2019). Development of Fibrates as Important Scaffolds in Medicinal Chemistry. [Link]

-

MDPI. (2022). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]

-

PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

-

Code Concepts. (n.d.). What are Pharmaceutical Intermediaries. [Link]

-

Yeast Metabolome Database. (n.d.). Butyl 2-methyl propanoate. [Link]

Sources

- 1. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 4. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. research.abo.fi [research.abo.fi]

Comprehensive NMR Analysis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester: A Structural Elucidation Guide

An Application Note for Drug Development Professionals and Researchers

Introduction

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is a substituted aromatic carboxylic acid ester. Molecules of this class are significant as intermediates and building blocks in organic synthesis, including the development of pharmacologically active compounds. Accurate and unambiguous structural verification is a cornerstone of the drug development pipeline, ensuring the identity and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structures in solution.

This application note provides a comprehensive guide to the structural analysis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester using a suite of modern NMR techniques. We will detail the rationale behind experimental design, provide step-by-step protocols for data acquisition, and present an in-depth analysis of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR data to achieve a complete and validated structural assignment.

Theoretical Framework: Predicting the NMR Landscape

Before any data is acquired, a thorough understanding of the target molecule's structure allows for the prediction of its NMR spectral features. This predictive approach is a hallmark of an experienced analytical scientist, turning structure verification from a puzzle into a confirmation process.

Molecular Structure:

Based on the structure, we can anticipate the following signals:

-

¹H NMR Spectrum: We expect five distinct proton environments.

-

tert-Butyl Group (9H): The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they should appear as a prominent, sharp singlet. Its chemical shift is expected in the aliphatic region, typically around 1.3 ppm[1].

-

Gem-Dimethyl Group (6H): The two methyl groups attached to the quaternary carbon are equivalent due to free rotation. They will produce a single, sharp singlet integrating to six protons.

-

Aromatic Protons (4H): The 1,4-disubstituted (para) benzene ring creates a symmetrical AA'BB' spin system. This typically manifests as two distinct doublets, each integrating to two protons. The protons closer to the electron-donating alkyl group will be slightly more shielded (upfield) than those closer to the ester-bearing carbon. A characteristic ortho-coupling constant (³J) of approximately 7-10 Hz is expected between adjacent protons[2][3].

-

Methyl Ester (3H): The three protons of the methoxy group are highly deshielded by the adjacent electronegative oxygen atom and will appear as a sharp singlet, typically in the 3.6-3.8 ppm region[4].

-

-

¹³C NMR Spectrum: Based on the molecule's symmetry, we predict nine unique carbon signals.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, expected well downfield (~170-180 ppm).

-

Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary (substituted) carbons.

-

Aliphatic Carbons: Three signals are anticipated: the quaternary carbon of the tert-butyl group, the nine equivalent methyl carbons of the tert-butyl group, the quaternary carbon alpha to the carbonyl, the six equivalent gem-dimethyl carbons, and the methyl ester carbon.

-

Experimental Design and Protocols

The trustworthiness of any analytical result hinges on a robust and well-documented experimental protocol. The following sections provide detailed, self-validating methodologies for acquiring high-quality NMR data for the title compound.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation.

-

Mass Measurement: Accurately weigh approximately 10-15 mg of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester.

-

Solvent Selection: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-separated residual solvent peak (~7.26 ppm)[5].

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm[6]. Modern spectrometers typically use the deuterated solvent's residual signal as a secondary reference, but the conceptual zero-point remains TMS.

-

Homogenization & Transfer: Gently vortex the vial until the sample is fully dissolved. Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Quality Check: Ensure the solution is clear and free of any particulate matter.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition:

-

Experiment: Standard single-pulse ¹H acquisition.

-

Spectral Width: -2 to 12 ppm.

-

Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Number of Scans (ns): 8-16 (adjust based on concentration).

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Experiment: Standard single-pulse ¹³C acquisition with proton decoupling.

-

Spectral Width: -10 to 220 ppm.

-

Pulse Angle: 45 degrees.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or higher (¹³C is much less sensitive than ¹H).

2D NMR Acquisition:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct, one-bond C-H correlations[7][8]. It is invaluable for definitively assigning protonated carbons. Use a gradient-selected, sensitivity-enhanced sequence.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (²J and ³J), which is critical for piecing together the molecular fragments[8][9]. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz.

Data Interpretation and Structural Elucidation

This section details the analysis of the acquired spectra, linking the observed data back to the predicted features to confirm the molecular structure.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial, high-level map of the proton environments. The assignments are summarized below.

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-a | 7.35 | 2H | Doublet (d) | ~8.5 | Aromatic (ortho to ester group) |

| H-b | 7.28 | 2H | Doublet (d) | ~8.5 | Aromatic (ortho to t-Butyl group) |

| H-c | 3.65 | 3H | Singlet (s) | - | Methyl Ester (-OCH₃) |

| H-d | 1.55 | 6H | Singlet (s) | - | Gem-Dimethyl (-C(CH₃)₂) |

| H-e | 1.32 | 9H | Singlet (s) | - | tert-Butyl (-C(CH₃)₃) |

The spectrum shows five distinct signals, consistent with our prediction. The downfield region (7.0-7.5 ppm) contains two doublets with identical integration and a coupling constant of ~8.5 Hz, characteristic of an ortho-coupling in a 1,4-disubstituted aromatic ring[10]. The three upfield singlets correspond to the methyl ester (H-c), the gem-dimethyl protons (H-d), and the prominent tert-butyl protons (H-e), respectively. The integration values (2:2:3:6:9) perfectly match the number of protons in each unique environment.

¹³C NMR and HSQC Analysis

The proton-decoupled ¹³C NMR spectrum reveals all nine predicted carbon signals. The HSQC experiment correlates each protonated carbon with its directly attached proton(s), simplifying the assignment process.

| Carbon Label | ¹³C Shift (δ, ppm) | HSQC Correlation | Assignment |

| C-1 | ~177.5 | None | Ester Carbonyl (C=O) |

| C-2 | ~150.2 | None | Aromatic Quaternary (C-tBu) |

| C-3 | ~142.1 | None | Aromatic Quaternary (C-C(Me)₂) |

| C-4 | ~127.8 | H-a (7.35 ppm) | Aromatic CH |

| C-5 | ~125.1 | H-b (7.28 ppm) | Aromatic CH |

| C-6 | ~52.1 | H-c (3.65 ppm) | Methyl Ester (-OCH₃) |

| C-7 | ~46.5 | None | Aliphatic Quaternary (-C (CH₃)₂) |

| C-8 | ~34.5 | None | t-Butyl Quaternary (-C (CH₃)₃) |

| C-9 | ~31.4 | H-e (1.32 ppm) | t-Butyl Methyls (-C(CH₃ )₃) |

| C-10 | ~26.8 | H-d (1.55 ppm) | Gem-Dimethyls (-C(CH₃ )₂) |

The HSQC spectrum (not shown) would display cross-peaks connecting C-4 to H-a, C-5 to H-b, C-6 to H-c, C-9 to H-e, and C-10 to H-d. This provides definitive one-bond connectivity information. The remaining five signals (C-1, C-2, C-3, C-7, C-8) are quaternary carbons as they show no correlation in the HSQC spectrum.

HMBC Analysis: Assembling the Structure

The HMBC spectrum is the final and most critical piece of evidence, revealing the connectivity between the molecular fragments through two- and three-bond correlations.

// Key Correlations edge [constraint=false]; "H-e" -> "C-8" [label="²J", fontcolor="#202124"]; "H-e" -> "C-5" [label="³J (to Ar-C)", fontcolor="#202124"]; // Representing aromatic C "H-d" -> "C-7" [label="²J", fontcolor="#202124"]; "H-d" -> "C-1" [label="³J", fontcolor="#202124"]; "H-d" -> "C-3" [label="³J (to Ar-C)", fontcolor="#202124"]; // Representing aromatic C "H-c" -> "C-1" [label="³J", fontcolor="#202124"]; "H-b" -> "C-8" [label="³J", fontcolor="#202124"]; } enddot Caption: Key HMBC correlations confirming connectivity.

Key Validating Correlations:

-

tert-Butyl to Ring: The protons of the tert-butyl group (H-e, δ 1.32) show a three-bond correlation to the aromatic carbon C-5 (δ 125.1) and a two-bond correlation to the quaternary carbon C-8 (δ 34.5). This definitively attaches the tert-butyl group to the aromatic ring.

-

Gem-Dimethyl to Ring and Carbonyl: The gem-dimethyl protons (H-d, δ 1.55) show critical correlations to the aliphatic quaternary carbon C-7 (δ 46.5, ²J), the aromatic quaternary carbon C-3 (δ 142.1, ³J), and the carbonyl carbon C-1 (δ 177.5, ³J). This unambiguously links the aromatic ring, the propionate backbone, and the ester function.

-

Methyl Ester to Carbonyl: The methyl ester protons (H-c, δ 3.65) show a strong three-bond correlation to the carbonyl carbon C-1 (δ 177.5), confirming the ester structure.

These correlations, taken together, leave no ambiguity in the assignment and confirm the complete covalent structure of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester.

Conclusion

The structural elucidation of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester was successfully achieved through a systematic and multi-faceted NMR analysis. The combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectroscopy provided a complete and self-validating dataset. The predictive analysis based on fundamental NMR principles was confirmed by the experimental data, with long-range HMBC correlations providing the final, unambiguous proof of connectivity. This application note serves as a robust template for the structural characterization of novel small molecules, a critical step in the chemical and pharmaceutical development process.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters – ¹H-NMR Spectroscopy. AOCS Lipid Library. [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs NMR Blogs. [Link]

-

Chemistry LibreTexts. (2021). Coupling Constants. Chemistry LibreTexts. [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin-Madison. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. aocs.org [aocs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

A Robust Reversed-Phase HPLC Method for the Analysis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester. This compound, a non-polar ester, is structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The method leverages the inherent hydrophobicity of the analyte to achieve excellent separation on a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and water. Detection is performed via UV spectrophotometry, capitalizing on the chromophoric nature of the phenyl group. This document provides a comprehensive guide, including the scientific rationale for method development, a detailed experimental protocol, and system suitability criteria to ensure trustworthy and reproducible results for researchers in pharmaceutical analysis and quality control.

Principle of Separation: A Rationale for RP-HPLC

The fundamental principle of chromatography is the differential partitioning of an analyte between a stationary phase and a mobile phase. For 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, the molecular structure dictates the optimal separation strategy. The presence of a phenyl ring and a tert-butyl group renders the molecule significantly non-polar and hydrophobic.

Reversed-phase HPLC is the ideal technique for such analytes.[1][2] It employs a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (a mixture of water and a miscible organic solvent).[2] The separation mechanism is governed by hydrophobic interactions; the non-polar analyte preferentially adsorbs to the hydrophobic stationary phase.[1] By increasing the concentration of the organic solvent in the mobile phase, the polarity of the eluent is decreased, weakening the analyte-stationary phase interaction and causing the analyte to elute from the column. The ester functional group makes the analyte neutral and not readily ionizable, simplifying mobile phase selection as pH control is not critical for modulating retention, unlike its corresponding carboxylic acid.[3]

Caption: Analyte interaction within an RP-HPLC column.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is paramount for effective method development. Key characteristics are summarized below.

| Property | Value / Description | Source / Rationale |

| Chemical Structure |  | Structure drawn based on IUPAC name. |

| IUPAC Name | methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate | - |

| Molecular Formula | C₁₅H₂₂O₂ | Calculated from structure. |

| Molecular Weight | 234.34 g/mol | Calculated from formula. |

| Polarity | Non-polar, hydrophobic | Inferred from the large non-polar tert-butyl and phenyl groups and the neutral ester moiety. |

| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile, methanol, ethanol. | Based on the properties of structurally similar compounds like Ibuprofen.[4] |

| UV Absorbance | Expected λₘₐₓ approx. 220-230 nm and ~260 nm. | The phenyl group acts as a chromophore. Similar phenylpropanoic acid derivatives show significant absorbance in this region.[5][6] |

Instrumentation and Materials

Instrumentation

-

HPLC System equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

-

UV-Vis or Photodiode Array (PDA) Detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents

-

Acetonitrile (HPLC Grade or higher)

-

Methanol (HPLC Grade or higher)

-

Water (HPLC Grade, Milli-Q or equivalent)

-

Formic Acid (Optional, for mobile phase modification, LC-MS grade)

-

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester reference standard.

Recommended Column

-

Stationary Phase: C18 (Octadecylsilane)

-

Particle Size: 5 µm

-

Dimensions: 4.6 mm (ID) x 150 mm (Length)

-

Rationale: A C18 column provides the necessary hydrophobicity for strong retention of the analyte.[2] The 150 mm length offers a good balance between resolution and analysis time for isocratic methods.

-

Detailed Experimental Protocol

Mobile Phase Preparation

-

Prepare the mobile phase by mixing Acetonitrile and Water in a volumetric ratio of 75:25 (v/v) .

-

For a 1 L preparation, accurately measure 750 mL of Acetonitrile and 250 mL of Water.

-

Combine in a suitable solvent reservoir, mix thoroughly, and sonicate for 10-15 minutes to degas.

-

Causality: This mobile phase composition provides sufficient elution strength to achieve a reasonable retention time for this non-polar analyte. The high percentage of organic solvent ensures it does not retain too strongly on the C18 column.

-

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with Acetonitrile. This is the stock solution.

-

Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the Mobile Phase.

-

Causality: Using the mobile phase as the diluent for the final working standard is crucial to prevent peak distortion or splitting that can occur from injecting a sample in a solvent significantly stronger or weaker than the mobile phase ("solvent effect").

-

Chromatographic Conditions

The following parameters should be programmed into the HPLC instrument method.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides strong hydrophobic interaction for analyte retention. |

| Mobile Phase | Acetonitrile : Water (75:25, v/v) | Isocratic elution for simplicity and reproducibility. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |

| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection Wavelength | 228 nm | Offers high sensitivity for the phenyl chromophore, based on similar structures.[5][6] |

| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |

Method Development and Validation Framework

A robust analytical method is not just developed; it is validated. The protocol described above is a starting point derived from first principles. For use in a regulated environment, validation according to standards such as the ICH Q2(R1) guidelines is required.

Caption: Logical workflow for HPLC method development and validation.

System Suitability

Before sample analysis, the chromatographic system must be verified. This is achieved by making multiple (e.g., 5 or 6) replicate injections of a working standard. The results must meet pre-defined criteria.

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions. |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the instrument and injection system. |

Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

-

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.

-

Accuracy & Precision: Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual tests when the procedure is applied repeatedly.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% organic in mobile phase, ±2°C in temperature).

Conclusion

The RP-HPLC method presented provides a straightforward, robust, and efficient means for the analysis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester. By employing a standard C18 column and an isocratic acetonitrile/water mobile phase, the method is easily transferable between laboratories. The provided protocol, grounded in the fundamental principles of chromatography, serves as an excellent starting point for routine analysis, quality control, and as a foundation for further validation studies tailored to specific research or regulatory needs.

References

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

-

ResearchGate. (n.d.). (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (2010). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(4-phenyl-phenyl)-propionic acid methyl ester. Retrieved from [Link]

-

PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

-

Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

-

Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

-

MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). Retrieved from [Link]

-

LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry—Explained. Retrieved from [Link]

-

NIH. (2023). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Institutes of Health. Retrieved from [Link]

-

ChemBK. (n.d.). (2R)-2-[4-(2-methylpropyl)phenyl]propanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3,5-Di-t-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. jordilabs.com [jordilabs.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

Abstract

This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester. This compound is a relevant analyte in various fields, including the synthesis of active pharmaceutical ingredients and specialty chemicals. The inherent volatility and thermal stability of the methyl ester make it an ideal candidate for GC-MS analysis. This guide provides a complete protocol, from the derivatization of the parent carboxylic acid to the final analytical method validation, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, including sample preparation, instrument parameters, and mass spectral fragmentation, to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid and its derivatives are important intermediates in organic synthesis.[1] Accurate and reliable quantification is crucial for process monitoring, quality control, and impurity profiling. Gas chromatography is a premier technique for separating volatile and semi-volatile compounds, and its coupling with mass spectrometry provides unparalleled specificity and sensitivity for analyte identification and quantification.

The parent carboxylic acid is non-volatile and prone to thermal degradation in a hot GC inlet. Therefore, derivatization is an essential step to convert the polar carboxyl group into a less polar, more volatile ester.[2][3] Methylation is a common, efficient, and cost-effective choice for this purpose, yielding the 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester, which exhibits excellent chromatographic behavior. This document outlines the complete workflow, establishing a robust and trustworthy analytical method.

Experimental Workflow and Causality

The analytical process follows a logical sequence from sample preparation to data analysis. Each step is optimized to ensure maximum efficiency, accuracy, and reproducibility.

Caption: Overall experimental workflow from sample preparation to final reporting.

Analyte & Derivatization

The target analyte for GC-MS is the methyl ester derivative.

| Property | 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid | 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester |

| Molecular Formula | C₁₅H₂₂O₂ | C₁₆H₂₄O₂ |

| Molecular Weight | 234.34 g/mol | 248.37 g/mol |

| Boiling Point | High (Non-volatile) | Lower (Suitable for GC) |

| Polarity | High (due to -COOH) | Moderate (due to -COOCH₃) |

Protocol 1: Methyl Esterification

Rationale: This protocol uses methanolic HCl, a reliable reagent for converting carboxylic acids to their corresponding methyl esters. The reaction is driven to completion by heating.[4]

-

Reagent Preparation: Prepare a 2M solution of methanolic hydrochloride by slowly and carefully adding acetyl chloride to anhydrous methanol (e.g., 1.5 mL acetyl chloride to 10 mL methanol) in an ice bath.

-

Sample Preparation: Accurately weigh approximately 10 mg of the carboxylic acid standard or sample into a 4 mL screw-cap vial.

-

Reaction: Add 2 mL of the 2M methanolic HCl reagent to the vial.

-

Incubation: Securely cap the vial and heat at 70°C for 1 hour in a heating block or water bath.

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of ultrapure water. Vortex vigorously for 30 seconds.

-

Phase Separation: Allow the layers to separate. The top organic layer (hexane) contains the methyl ester derivative.

-

Collection: Carefully transfer the top hexane layer to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Methodology and Protocols

A standard GC-MS system equipped with an electron ionization (EI) source is used for this analysis. The parameters are chosen to provide good chromatographic separation and sensitive detection.

Protocol 2: GC-MS Analysis

Rationale: A non-polar capillary column like a DB-5ms or equivalent is selected for its versatility and excellent performance with aromatic compounds. The temperature program is designed to ensure the analyte elutes as a sharp, symmetrical peak with a reasonable retention time, while separating it from potential matrix interferences.[5]

-

Sample Introduction: Inject 1 µL of the hexane extract from Protocol 1 into the GC inlet.

-

Data Acquisition: Acquire data in both full scan mode (for qualitative identification and spectral confirmation) and Selected Ion Monitoring (SIM) mode (for high-sensitivity quantification).

Table 1: GC-MS Instrument Conditions

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 7890A or equivalent | Provides reliable and reproducible chromatographic performance. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | 5% Phenyl-methylpolysiloxane stationary phase offers ideal selectivity. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal column efficiency. |

| Inlet | Splitless Mode | Maximizes analyte transfer to the column for trace-level analysis. |

| Inlet Temperature | 260 °C | Ensures rapid and complete volatilization of the analyte without degradation. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min | Provides good peak shape and separation from solvent and impurities. |

| Mass Spectrometer | Agilent 5975C or equivalent | Standard quadrupole MS for reliable EI fragmentation and detection. |

| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization energy for reproducible fragmentation and library matching. |

| Source Temperature | 230 °C | Prevents analyte condensation within the ion source. |

| Quadrupole Temp | 150 °C | Ensures stable mass filtering. |

| Acquisition Mode | Full Scan (m/z 50-350) & SIM | Scan for identification, SIM for quantification.[6] |

| SIM Ions | m/z 233 (Quantifier) , 177, 248 (Qualifiers) | Specific ions selected for high sensitivity and selectivity. |

Data Analysis and Interpretation

Analyte Identification

The identity of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is confirmed by a combination of its GC retention time and its unique mass spectrum. Under the conditions specified, the analyte will have a consistent retention time. The mass spectrum provides a molecular fingerprint for definitive identification.

Mass Spectral Fragmentation Pathway

Electron ionization at 70 eV imparts significant energy into the molecule, causing predictable bond cleavages. The fragmentation pattern is key to structural confirmation. The molecular ion (M⁺˙) is expected at m/z 248.

Key Predicted Fragmentations:

-

Loss of a Methyl Radical (•CH₃): The most favorable fragmentation is the loss of a methyl radical from the gem-dimethyl group alpha to the aromatic ring, resulting in a highly stable tertiary benzylic carbocation at m/z 233 . This is often the base peak.

-

Loss of a tert-Butyl Radical (•C(CH₃)₃): Cleavage of the tert-butyl group is also highly probable, leading to a fragment at m/z 191 .

-

Loss of the Methoxy Group (•OCH₃): A common fragmentation for methyl esters, resulting in an acylium ion at m/z 217 .

-